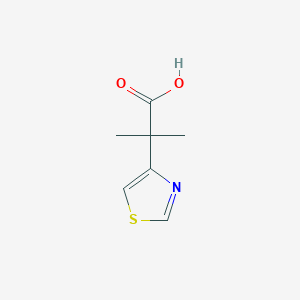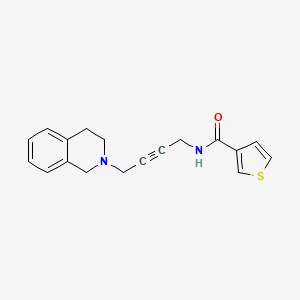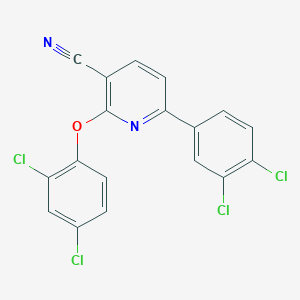
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile (DCPDPC) is a compound that has been studied for its potential use in research applications, such as in laboratory experiments. It is a derivative of pyridine and has been used in the synthesis of various organic compounds. DCPDPC has a wide range of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
科学的研究の応用
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has been studied for its potential use in research applications, such as in laboratory experiments. It has been used in the synthesis of various organic compounds, such as 2,4-dichlorophenoxyacetic acid and 3,4-dichlorophenoxyacetic acid. It has also been used in the synthesis of various polymers, such as poly(2,4-dichlorophenoxy)acrylate and poly(3,4-dichlorophenoxy)acrylate.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is also believed to act as an inhibitor of monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in drug levels in the body. It has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in serotonin levels in the brain. Additionally, 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has been shown to have anti-inflammatory and antineoplastic effects.
実験室実験の利点と制限
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it can be used in the synthesis of various organic compounds. However, 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has some drawbacks, such as its potential toxicity and the fact that its mechanism of action is not fully understood.
将来の方向性
The potential applications of 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile are still being explored. Some potential future directions include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted into its potential use in the synthesis of various organic compounds. Additionally, further research could be conducted into its potential use in the synthesis of various polymers. Finally, further research could be conducted into its potential use in drug delivery systems.
合成法
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile can be synthesized by the reaction of 2,4-dichlorophenol, 3,4-dichlorophenol, and pyridine-3-carbonitrile. This reaction is carried out in an aqueous medium at a temperature of 80-90°C for 1-2 hours. The reaction is catalyzed by sodium hydroxide and the product is purified by column chromatography.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-12-3-6-17(15(22)8-12)25-18-11(9-23)2-5-16(24-18)10-1-4-13(20)14(21)7-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHGYPPVFVWOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


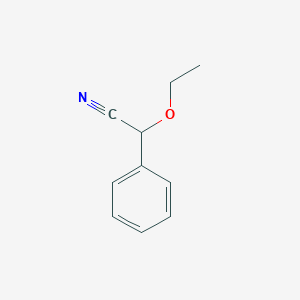
![Ethyl ({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2912223.png)

![2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide](/img/structure/B2912227.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
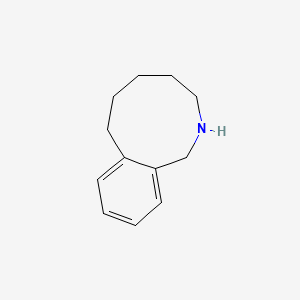


![3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2912238.png)
